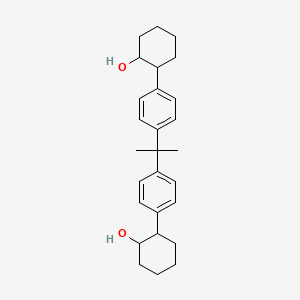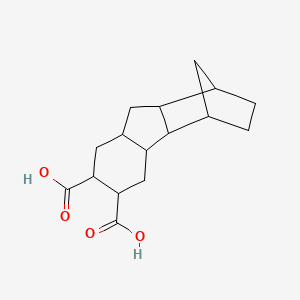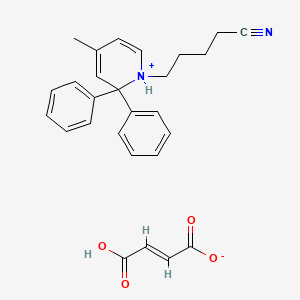
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is a complex organic compound with a unique structure that includes a cyanobutyl group, a methyl group, and a diphenylpyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyanobutyl group, the introduction of the methyl group, and the construction of the diphenylpyridinium core. Common reagents used in these reactions include cyanide sources, methylating agents, and pyridine derivatives. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA): A synthetic cannabinoid with a similar cyanobutyl group.
AB-4CN-BUTICA: Another synthetic cannabinoid with a cyanobutyl tail.
Uniqueness
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
93843-01-7 |
|---|---|
Molekularformel |
C27H28N2O4 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(E)-4-hydroxy-4-oxobut-2-enoate;5-(4-methyl-2,2-diphenyl-1H-pyridin-1-ium-1-yl)pentanenitrile |
InChI |
InChI=1S/C23H24N2.C4H4O4/c1-20-15-18-25(17-10-4-9-16-24)23(19-20,21-11-5-2-6-12-21)22-13-7-3-8-14-22;5-3(6)1-2-4(7)8/h2-3,5-8,11-15,18-19H,4,9-10,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
UOHJGSPJYBKRGT-WLHGVMLRSA-N |
Isomerische SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)[O-])\C(=O)O |
Kanonische SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


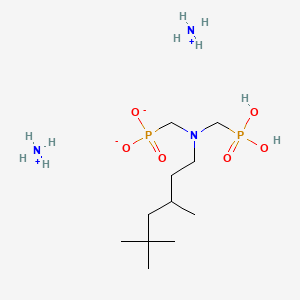
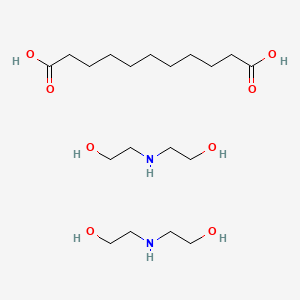
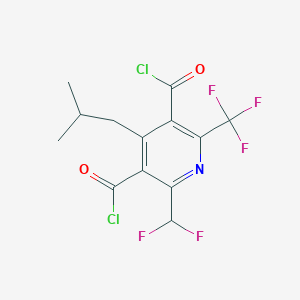
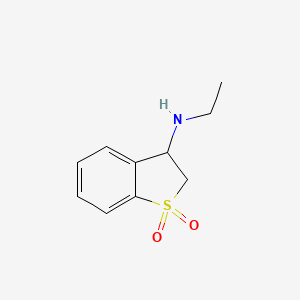

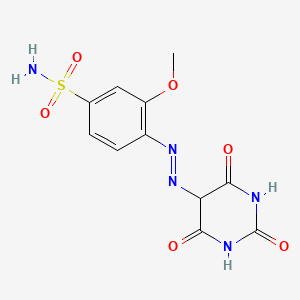


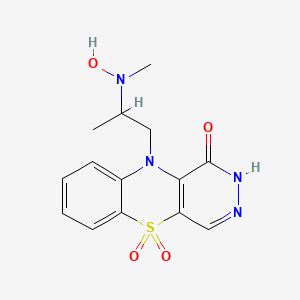
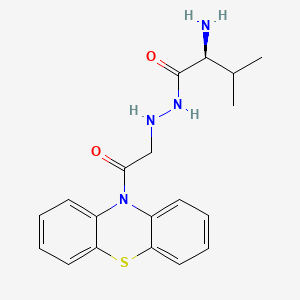
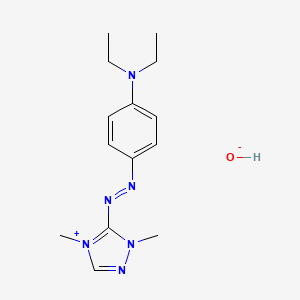
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
